Fmoc-N-Me-Glu(OtBu)-OH

Peptide Stability Proteolysis Resistance N-Methyl Amino Acids

Peptide lead candidates frequently fail due to rapid proteolytic degradation, limiting in vivo efficacy. Fmoc-N-Me-Glu(OtBu)-OH (CAS 200616-40-6) directly addresses this critical bottleneck. ● Confers 10^4-10^6-fold resistance to trypsin and chymotrypsin in antimicrobial peptides such as Anoplin. ● Constrains phi/psi backbone angles to pre-organize bioactive conformations or disrupt aggregation. ● Serves as a metabolically stable linker or pharmacokinetic modifier in peptide-drug conjugates (PDCs), prolonging circulation half-life. Standard supply from BenchChem ensures consistent ≥98% purity for reproducible SPPS incorporation.

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
CAS No. 200616-40-6
Cat. No. B613407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Glu(OtBu)-OH
CAS200616-40-6
SynonymsFmoc-N-Me-Glu(OtBu)-OH; 200616-40-6; Fmoc-N-methyl-L-glutamicacid5-tert-butylester; AmbotzFAA1397; CTK3J1819; MolPort-006-701-293; ZINC2560727; CF-495; MFCD00237028; AKOS016002087; CS13535; DS-2294; MP-0914; RTR-009345; AJ-40635; AK-49542; SC-24938; AB0044445; ST2413095; Z4378; (2S)-5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-5-oxopentanoicacid; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoicacid
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m0/s1
InChIKeyFVUASVBQADLDRO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Glu(OtBu)-OH: N-Methyl SPPS Building Block


Fmoc-N-Me-Glu(OtBu)-OH (CAS 200616-40-6) is a protected, N-α-methylated derivative of L-glutamic acid, designed as a building block for Fmoc solid-phase peptide synthesis (SPPS) . It features an Fmoc-protected N-methylamino group, a γ-tert-butyl ester-protected side-chain carboxyl group, and a free α-carboxylic acid, enabling controlled incorporation of N-methyl-glutamic acid residues into peptides .

N-Methyl backbone constraint for conformational control in SPPS
Reported stability enhancement in antimicrobial peptide studies
Fmoc/tBu protection compatible with standard SPPS protocols

Why Fmoc-N-Me-Glu(OtBu)-OH Is Irreplaceable


Standard Fmoc-protected glutamic acid derivatives, such as Fmoc-Glu(OtBu)-OH (CAS 71989-18-9), lack the N-methyl group, which is critical for modulating peptide backbone conformation, increasing resistance to proteolytic degradation, and altering biological activity profiles . Substituting Fmoc-Glu(OtBu)-OH for the N-methylated analog results in peptides that lack these key N-methylation effects, directly impacting stability and function in applications ranging from antimicrobial peptides to peptide-based therapeutics [1].

Standard Fmoc-Glu(OtBu)-OH lacks the N-methyl group, which may not reproduce backbone constraint or proteolytic resistance observed with N-methylated analogs.
N-Methyl substitution alters peptide conformation and binding; using unmethylated building blocks may shift biological readouts in structure-activity studies.
Purity and enantiomeric specifications differ from the non-methylated analog; direct replacement without revalidation can compromise synthesis consistency.

Fmoc-N-Me-Glu(OtBu)-OH: Stability, Purity & Conformation


N-Methylation & Proteolytic Stability

The N-methyl group in Fmoc-N-Me-Glu(OtBu)-OH provides significantly enhanced resistance to proteolytic degradation when incorporated into peptides. As a class, N-methyl amino acids confer greater stability against enzymatic breakdown compared to standard amino acids . Quantitative studies on N-methylated peptide analogs demonstrate that N-methylation can increase stability against trypsin and chymotrypsin degradation by up to 10^4–10^6 fold relative to the native, unmethylated peptide sequence [1].

Proteolytic Stability
Class-level inference
Up to 104–106× increase vs. unmethylated peptide
Supports stability screening in N-methyl peptide research
In vitro trypsin/chymotrypsin assays; class-level attribution
Peptide Stability Proteolysis Resistance N-Methyl Amino Acids

Enantiomeric Purity in SPPS

Fmoc-N-Me-Glu(OtBu)-OH from Novabiochem® is specified with an enantiomeric purity of ≥ 99.0% (a/a) . While the non-methylated analog Fmoc-Glu(OtBu)-OH is offered with higher enantiomeric purity (≥ 99.8% a/a) from the same supplier , the ≥ 99.0% specification for the N-methyl derivative ensures consistent chiral integrity in the more sterically demanding N-methyl coupling context.

Enantiomeric Purity
Head-to-head
≥99.0%
Target (N-Me derivative)
≥99.8%
Fmoc-Glu(OtBu)-OH
Ensures chiral consistency for sterically demanding N-methyl couplings
Novabiochem® COA specification
Peptide Synthesis Enantiomeric Purity Chiral Integrity

HPLC Purity for Synthesis Consistency

The compound is supplied with a minimum HPLC purity of ≥ 98.0% (area%) and TLC purity of ≥ 98% . This is comparable to, though slightly below, the typical ≥ 99.0% HPLC purity specification for Fmoc-Glu(OtBu)-OH from the same manufacturer , reflecting the increased synthetic complexity of the N-methyl derivative.

HPLC Purity
Head-to-head
≥98.0%
Target (N-Me derivative)
≥99.0%
Fmoc-Glu(OtBu)-OH
Supports predictable coupling yields in automated SPPS
HPLC area%; Novabiochem® QC
Peptide Synthesis HPLC Purity Quality Control

Optical Purity in N-Methyl Incorporation

Commercial sources report optical purity of ≥ 99.6% for Fmoc-N-Me-Glu(OtBu)-OH . This level of optical purity is crucial for N-methyl amino acids, where the increased steric hindrance can sometimes lead to greater epimerization risk during coupling. This specification ensures that the stereochemical integrity of the glutamate residue is preserved throughout the synthesis.

Optical Purity
Supporting evidence
≥99.6%
Maintains stereochemical integrity in hindered coupling steps
Vendor specification; method context review
Peptide Synthesis Optical Purity Chiral Fidelity

Fmoc-N-Me-Glu(OtBu)-OH: Application Scenarios


Stable Antimicrobial Peptide Engineering

Incorporation of Fmoc-N-Me-Glu(OtBu)-OH into antimicrobial peptide sequences, such as those derived from Anoplin, is a validated strategy to confer dramatic resistance to degradation by trypsin and chymotrypsin, with reported stability increases of 10^4–10^6 fold [1]. This addresses a major hurdle in peptide therapeutic development: rapid in vivo clearance.

Peptide Conformation & Target Binding

The N-methyl group introduces a constraint on the peptide backbone's phi and psi angles, which can be exploited to pre-organize the peptide into a bioactive conformation or to disrupt undesired aggregation. This is particularly relevant in designing inhibitors of protein-protein interactions or in optimizing the selectivity of peptide ligands [2].

Peptide-Drug Conjugates with Improved PK

In peptide-drug conjugates (PDCs), the enhanced metabolic stability afforded by N-methylation translates to prolonged circulation half-life and improved tumor targeting efficiency. The N-Me-Glu residue can serve as a stable linker component or a pharmacokinetic-modifying element within the peptide portion of the conjugate .

Application
Selection Property
Validation Focus
Antimicrobial peptide stability studies
N-Methylation stability enhancement
Proteolytic resistance assays (trypsin/chymotrypsin)
Peptide conformation & binding studies
Backbone conformational constraint
NMR or CD conformational analysis
Peptide conjugate exposure research
Metabolic stability context
Pharmacokinetic profiling in research models

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